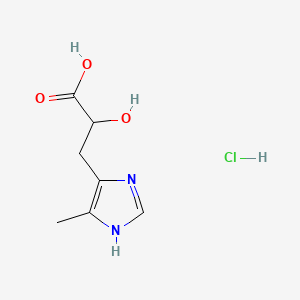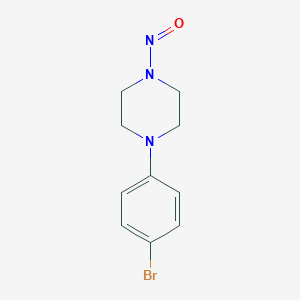
1-(4-Bromophenyl)-4-nitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-4-nitrosopiperazine is an organic compound that features a piperazine ring substituted with a 4-bromophenyl group and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-nitrosopiperazine can be synthesized through a multi-step process. One common method involves the nitration of 1-(4-bromophenyl)piperazine to introduce the nitroso group. The reaction typically requires a nitrating agent such as sodium nitrite in the presence of an acid catalyst like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, catalytic hydrogenation; usually performed in the presence of a solvent like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-(4-Bromophenyl)-4-nitropiperazine.
Reduction: 1-(4-Bromophenyl)-4-aminopiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-4-nitrosopiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)piperazine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
4-Nitrosopiperazine: Lacks the bromophenyl group, which may reduce its binding affinity to specific targets.
1-(4-Bromophenyl)-4-aminopiperazine:
Uniqueness: 1-(4-Bromophenyl)-4-nitrosopiperazine is unique due to the presence of both the bromophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12BrN3O |
|---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C10H12BrN3O/c11-9-1-3-10(4-2-9)13-5-7-14(12-15)8-6-13/h1-4H,5-8H2 |
InChI Key |
ADTYVWUAXALYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



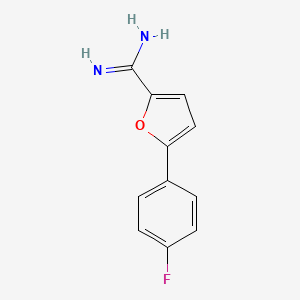
![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)
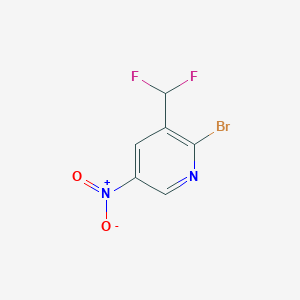

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)

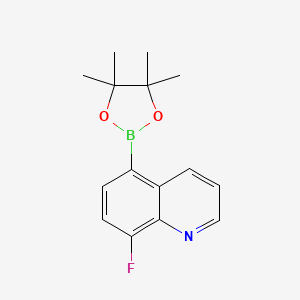
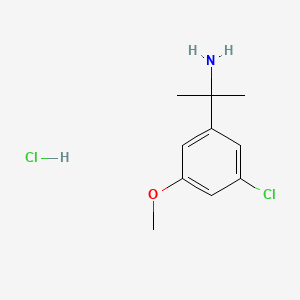
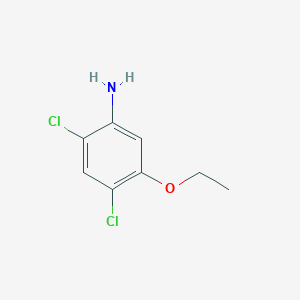
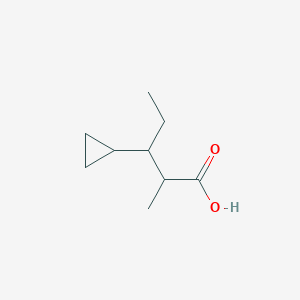
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
